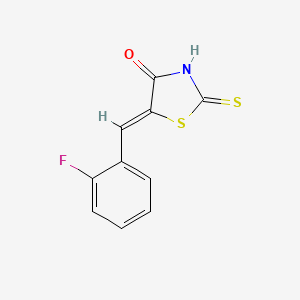

(Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZBKJKFBVRKKK-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184741 | |

| Record name | (5Z)-5-[(2-Fluorophenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917985-95-6 | |

| Record name | (5Z)-5-[(2-Fluorophenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917985-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z)-5-[(2-Fluorophenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced thiazolidinone derivative.

Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one exhibits significant anticancer properties across several human cancer cell lines.

Case Studies and Findings

- Cell Line Studies : In vitro studies have demonstrated that this compound affects various cancer cell lines, including A549 (lung cancer), CACO-2 (colon cancer), and SH-SY5Y (neuroblastoma). Treatment with the compound resulted in decreased metabolic activity and increased cytotoxicity at micromolar concentrations. For instance, a study reported that after 48 hours of exposure, a reduction in metabolic activity was observed in A549 and CACO-2 cells by 20% to 51% compared to control groups at concentrations ranging from 10 µM to 100 µM .

- Mechanism of Action : The anticancer efficacy is attributed to the compound's ability to induce reactive oxygen species (ROS) production and apoptosis in cancer cells. For example, in the SCC-15 cell line, treatment with the compound decreased resazurin reduction significantly, indicating impaired metabolic activity and increased cell death .

| Cell Line | Concentration (µM) | % Reduction in Metabolic Activity | Notes |

|---|---|---|---|

| A549 | 10 | 19.59% | After 24h |

| CACO-2 | 50 | 39.44% | After 48h |

| SH-SY5Y | 100 | 91.32% | After 48h |

Antibacterial Properties

In addition to its anticancer effects, (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one has shown promising antibacterial activity against various bacterial strains.

Case Studies and Findings

- Antibacterial Testing : Studies have evaluated the antibacterial effects of thiazolidinone derivatives, revealing that compounds similar to (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one exhibit inhibitory effects on bacterial growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives.

Key Insights

- Substituent Effects : Variations in substituents on the thiazolidinone core can significantly affect biological activity. For instance, modifications at the benzylidene position can enhance or reduce anticancer potency depending on their electronic and steric properties .

- Hydrogen Bonding : The formation of hydrogen-bonded dimers has been observed in related compounds, suggesting that such interactions may play a role in enhancing biological activity by stabilizing the active conformation of the molecule .

Mechanism of Action

The mechanism of action of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group enhances the compound’s binding affinity and selectivity towards these targets. The thioxothiazolidinone core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

- (Z)-5-(2-chlorobenzylidene)-2-thioxothiazolidin-4-one

- (Z)-5-(2-bromobenzylidene)-2-thioxothiazolidin-4-one

- (Z)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one

Uniqueness

(Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is unique due to the presence of the fluorine atom in the benzylidene group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving selectivity towards specific targets. This makes (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one a valuable compound for further research and development .

Biological Activity

Overview

(Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, characterized by its unique molecular structure that includes a fluorobenzylidene moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The thiazolidinone core is known for its diverse pharmacological effects, making it a valuable scaffold in medicinal chemistry.

The biological activity of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorobenzylidene group enhances the compound's binding affinity and selectivity towards these targets. The thioxothiazolidinone core can modulate enzyme activity, leading to inhibition of cellular pathways that affect cell proliferation and survival.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that thiazolidinone derivatives, including (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one, can inhibit the growth of various bacterial strains. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promise as an antifungal agent. Its structure allows for interaction with fungal cell membranes, potentially disrupting their integrity and function .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidinone derivatives. For example, a study reported that compounds similar to (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one exhibited cytotoxic effects on various cancer cell lines, including lung and colon cancer cells. These compounds were found to decrease metabolic activity in cancer cells significantly .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating several thiazolidinone derivatives found that (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one showed promising results against multiple bacterial strains, with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against S. aureus .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound reduced the viability of lung adenocarcinoma (A549) cells by up to 45% at concentrations ranging from 10 to 100 µM after 48 hours of treatment. Similar effects were observed in neuroblastoma cells .

- Molecular Docking Studies : Molecular docking simulations have indicated strong binding interactions between (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one and key proteins involved in cancer progression and microbial resistance mechanisms, suggesting its potential as a lead compound for drug development .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Representative Synthesis Conditions

| Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Glacial AcOH | Sodium Acetate | Reflux | 85 | |

| Ethanol | Triethylamine | Reflux | 72 |

How can reaction conditions be optimized to improve synthetic efficiency?

Advanced

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 62% yield in 30 minutes under microwave irradiation) .

- Catalyst screening : Substituting sodium acetate with piperidine improves regioselectivity in analogous compounds .

What spectroscopic and crystallographic methods validate the compound’s structure?

Q. Basic

- 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and thioxo sulfur (C=S, δ ~190 ppm) confirm the Z-configuration .

- X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between the benzylidene and thiazolidinone rings (e.g., 2.37° in a methyl-substituted analog) .

Q. Table 2: Key Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| C=S bond length (Å) | 1.65–1.68 | |

| Dihedral angle (Z-config) | <5° |

How can contradictions in reported biological activity data be resolved?

Advanced

Discrepancies in antimicrobial or enzyme inhibition data often arise from:

- Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or enzyme isoforms (e.g., α-amylase vs. α-glucosidase) .

- Structural analogs : Substituting the 2-fluorobenzylidene group with 3,4-dichloro or methoxy groups alters bioactivity profiles by 10–50% .

What biological activities are reported for this compound?

Q. Basic

- Antimicrobial : IC50 values of 12–25 µM against Gram-positive bacteria .

- Enzyme inhibition : 80% inhibition of α-amylase at 50 µM .

- Anticancer : Moderate activity (IC50 ~40 µM) against breast cancer cell lines via ROS modulation .

How are structure-activity relationships (SAR) studied for this scaffold?

Q. Advanced

- Substituent effects : Electron-withdrawing groups (e.g., -NO2) on the benzylidene ring enhance enzyme inhibition by 20–30% compared to electron-donating groups (e.g., -OCH3) .

- Heterocyclic replacements : Replacing the thiazolidinone core with rhodanine increases antifungal activity but reduces solubility .

What computational methods model interactions with biological targets?

Q. Advanced

- DFT calculations : Predict charge transfer mechanisms and HOMO-LUMO gaps (e.g., 3.8 eV for the Z-isomer) .

- Molecular docking : Validates binding to hemoglobin subunits (ΔG = -9.2 kcal/mol) and α-amylase active sites .

How is the compound purified, and what purity thresholds are critical?

Q. Basic

- Recrystallization : Ethanol or DMSO yields >95% purity .

- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve stereoisomers .

What are the challenges in crystallizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.